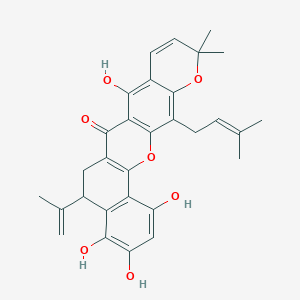
Artonin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artonin b belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Artonin B is classified as a prenylated flavonoid, which is known for its structural complexity and biological activity. Its mechanism of action involves interactions with various cellular pathways, particularly those involved in apoptosis and cell signaling. Research indicates that this compound may modulate the activity of proteins involved in cancer progression and inflammation.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of c-Met signaling : this compound triggers the degradation of c-Met, a receptor tyrosine kinase implicated in cancer metastasis. This action leads to decreased cell proliferation and increased apoptosis in lung cancer cells .
- Regulation of apoptotic pathways : The compound has been shown to increase pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting cell death in colon cancer cells .
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis and affecting the stability of the cytoskeleton .
SIRT2 Inhibition
Recent studies have explored the potential of this compound as a SIRT2 inhibitor. Molecular dynamics simulations suggest that it forms stable complexes with SIRT2, indicating its suitability as a therapeutic agent for diseases where SIRT2 plays a critical role . The pharmacokinetic profile shows promise for further development as a drug candidate.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting key signaling molecules involved in inflammation, which could be beneficial for treating chronic inflammatory diseases.
Case Studies and Research Findings
Conclusion and Future Directions
This compound shows significant promise as a multifaceted compound with applications ranging from oncology to infectious disease treatment. Its ability to interact with critical cellular pathways positions it as a candidate for further research and development in pharmacotherapy.
Future studies should focus on:
- In vivo validation : Conducting comprehensive animal studies to confirm efficacy and safety.
- Mechanistic studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Clinical trials : Initiating trials to assess its therapeutic potential in humans.
Propriétés
Numéro CAS |
124693-70-5 |
|---|---|
Formule moléculaire |
C30H30O7 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
5,7,8,15-tetrahydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-10-prop-1-en-2-yl-2,20-dioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,7,15,17,21-octaen-13-one |
InChI |
InChI=1S/C30H30O7/c1-13(2)7-8-16-27-15(9-10-30(5,6)37-27)24(33)23-25(34)18-11-17(14(3)4)21-22(29(18)36-28(16)23)19(31)12-20(32)26(21)35/h7,9-10,12,17,31-33,35H,3,8,11H2,1-2,4-6H3 |
Clé InChI |
IGNKZOMBJGAKHN-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C |
melting_point |
219-222°C |
Description physique |
Solid |
Synonymes |
artonin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















